tert-Amylisocyanide
CAS No.: 13947-76-7
Cat. No.: VC20955822
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13947-76-7 |
|---|---|
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol |
| IUPAC Name | 2-isocyano-2-methylbutane |
| Standard InChI | InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 |
| Standard InChI Key | ZANHUOZJSFYTKD-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)[N+]#[C-] |
| Canonical SMILES | CCC(C)(C)[N+]#[C-] |
Introduction
Physical and Chemical Properties
tert-Amylisocyanide possesses several distinctive physical and chemical properties that influence its behavior and applications. Table 1 summarizes these key properties.
Table 1. Physical and Chemical Properties of tert-Amylisocyanide
Molecular Structure and Bonding
The structure of tert-Amylisocyanide features a central quaternary carbon atom bonded to:
-
Two methyl groups
-
One ethyl group
-
The nitrogen atom of the isocyanide group
The molecule has a linear C-N≡C arrangement, which is characteristic of isocyanides. This linear structure arises from the sp-hybridization of the carbon atom in the isocyanide group. The N≡C bond has significant polar character and can be represented by two major resonance structures:
R-N≡C ↔ R-N⁺=C⁻
This resonance contributes to the unique reactivity pattern of isocyanides, including tert-Amylisocyanide. The isocyanide carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses nucleophilic character .
Chemical Reactivity
The isocyanide group in tert-Amylisocyanide enables it to participate in several characteristic reactions:
Coordination Chemistry
Like other isocyanides, tert-Amylisocyanide forms stable complexes with transition metals, particularly those in low oxidation states. The isocyanide acts as a strong σ-donor and π-acceptor ligand, similar to carbon monoxide. These complexes often display interesting structural and electronic properties .
Insertion Reactions
The isocyanide group can insert into metal-carbon bonds to form iminoacyl complexes. This reactivity is exploited in various catalytic transformations and organic syntheses .
Multicomponent Reactions
tert-Amylisocyanide likely participates in important multicomponent reactions such as:
-
Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to form α-acyloxy carboxamides.
-
Ugi Reaction: A four-component reaction between an isocyanide, an amine, an aldehyde or ketone, and a carboxylic acid to form bis-amides .
Comparative Analysis with Related Compounds
tert-Amylisocyanide shares similarities with other isocyanides, particularly tert-butyl isocyanide, but also exhibits distinct properties due to its different alkyl substituent.
Table 2. Comparison of tert-Amylisocyanide with Related Compounds
Applications and Uses
tert-Amylisocyanide finds applications in various areas of chemistry:
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis for creating complex molecules, particularly in the formation of heterocycles through cyclization reactions. Its reactivity profile makes it valuable in the synthesis of pharmaceutical intermediates and fine chemicals .
Coordination Chemistry
As a ligand, tert-Amylisocyanide forms complexes with various transition metals, which can be used in catalysis and organometallic chemistry. These complexes often exhibit unique electronic and structural properties compared to carbonyl analogs .
Polymer Chemistry
The compound may serve as a monomer in polymerization reactions, leading to polymers with interesting properties. Isocyanide polymerization typically proceeds through metal-catalyzed pathways to form polyisocyanides with helical structures .
Analytical Methods for Identification and Characterization
Several analytical techniques can be employed for the identification and characterization of tert-Amylisocyanide:
Spectroscopic Methods
-
Infrared Spectroscopy (IR): The isocyanide group typically shows a characteristic strong absorption band around 2100-2200 cm⁻¹, corresponding to the N≡C stretching vibration.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR would show a characteristic signal for the isocyanide carbon, typically in the range of 155-165 ppm.
-
Mass Spectrometry: The molecular ion peak at m/z 97 would be expected, along with fragmentation patterns characteristic of the tert-amyl group .
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for separation and quantification of tert-Amylisocyanide, especially in reaction mixtures or when assessing purity.
Research Developments and Future Perspectives
Current research involving tert-Amylisocyanide and related isocyanides focuses on several promising areas:
Metal Complex Catalysis
Research into transition metal complexes with isocyanide ligands, including tert-Amylisocyanide, continues to explore their potential as catalysts for various transformations. These complexes can stabilize unusual oxidation states and facilitate novel reactivity patterns .
Multicomponent Reactions
The development of new multicomponent reactions utilizing isocyanides represents an active area of research, with applications in diversity-oriented synthesis and medicinal chemistry .
Materials Science
The incorporation of isocyanides into polymeric materials and coordination polymers offers opportunities for creating materials with unique properties, including self-assembled structures and responsive materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume